molecular formula C17H22O5 B14077199 3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid

3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid

Cat. No.: B14077199
M. Wt: 306.4 g/mol
InChI Key: PHKVCHUVTDZCMQ-UHFFFAOYSA-N
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Description

3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid is a complex organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, followed by functionalization at specific positions to introduce the heptyl, hydroxy, and carboxylic acid groups.

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving ortho-hydroxybenzaldehyde and an appropriate alkyne under acidic conditions.

    Functionalization: The introduction of the heptyl group can be achieved through Friedel-Crafts alkylation, while the hydroxy group can be introduced via hydroxylation reactions. The carboxylic acid group is typically introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The heptyl group may enhance its hydrophobic interactions, improving its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid is unique due to its specific combination of functional groups and its heptyl chain, which may confer distinct biological activities and physical properties compared to other similar compounds.

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C17H22O5/c1-2-3-4-5-6-7-12-8-11-9-14(18)15(17(20)21)16(19)13(11)10-22-12/h9-10,12,19H,2-8H2,1H3,(H,20,21)

InChI Key

PHKVCHUVTDZCMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O

Origin of Product

United States

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